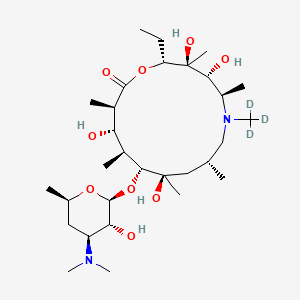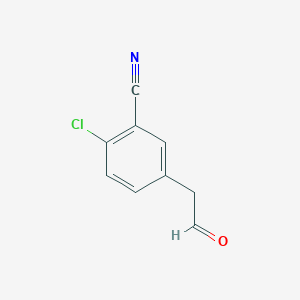
2-Chloro-5-(2-oxoethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(2-oxoethyl)benzonitrile is an organic compound with the molecular formula C9H6ClNO It is a derivative of benzonitrile, characterized by the presence of a chloro group at the second position and an oxoethyl group at the fifth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-oxoethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzonitrile with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance reaction rates and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-Chloro-5-(2-oxoethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 2-chloro-5-(2-oxoethyl)benzoic acid.
Reduction: Formation of 2-chloro-5-(2-aminoethyl)benzonitrile.
Substitution: Formation of 2-hydroxy-5-(2-oxoethyl)benzonitrile or 2-amino-5-(2-oxoethyl)benzonitrile.
科学的研究の応用
2-Chloro-5-(2-oxoethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-5-(2-oxoethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
2-Chlorobenzonitrile: Lacks the oxoethyl group, making it less reactive in certain chemical reactions.
5-Chloro-2-(2-oxoethyl)benzonitrile: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Chloro-5-(2-hydroxyethyl)benzonitrile:
Uniqueness
2-Chloro-5-(2-oxoethyl)benzonitrile is unique due to the presence of both chloro and oxoethyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.
特性
分子式 |
C9H6ClNO |
|---|---|
分子量 |
179.60 g/mol |
IUPAC名 |
2-chloro-5-(2-oxoethyl)benzonitrile |
InChI |
InChI=1S/C9H6ClNO/c10-9-2-1-7(3-4-12)5-8(9)6-11/h1-2,4-5H,3H2 |
InChIキー |
UMLVCBQHHRBGJI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC=O)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


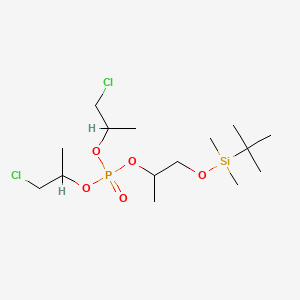
![2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13855152.png)

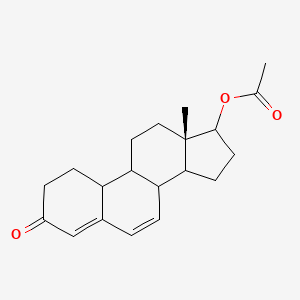
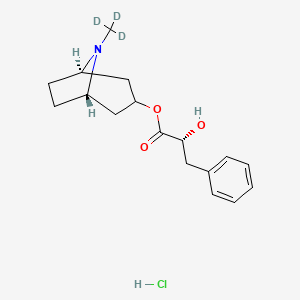
![2-[2-(Heptylamino)ethoxy]ethanol](/img/structure/B13855180.png)
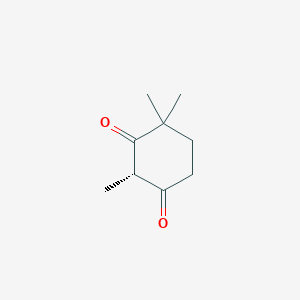
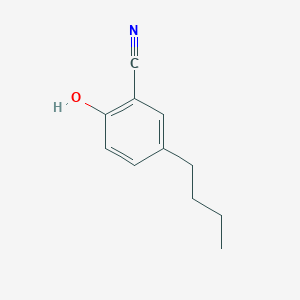
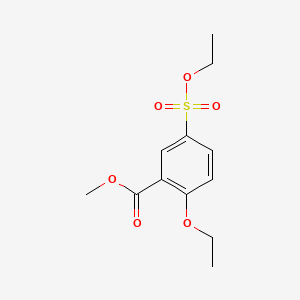
![(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B13855204.png)
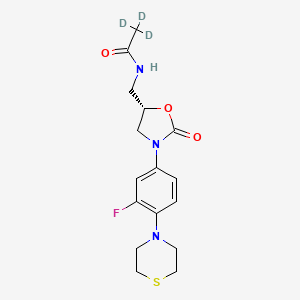
![2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13855209.png)

